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Compound of Interest

Compound Name: Woodorien

Cat. No.: B138773 Get Quote

These application notes provide detailed methodologies for the quantitative analysis of

Woodorien, a novel WDR-Kinase inhibitor, using High-Performance Liquid Chromatography

with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry

(LC-MS/MS).

Application Note 1: Quantification of Woodorien in
Drug Substance by HPLC-UV
This method is suitable for the accurate quantification of Woodorien in its active

pharmaceutical ingredient (API) form, ensuring purity and concentration assessments.

1. Principle

Reverse-phase HPLC separates Woodorien from potential impurities based on its

hydrophobicity. The compound is eluted from a C18 column using a mobile phase of

acetonitrile and water. Quantification is achieved by detecting the UV absorbance of

Woodorien at its maximum wavelength (λmax) of 280 nm and comparing the peak area to a

standard curve generated from known concentrations of a reference standard.

2. Experimental Protocol

2.1. Materials and Reagents:

Woodorien reference standard (99.5% purity)
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Acetonitrile (HPLC grade)

Ultrapure water (18.2 MΩ·cm)

Formic acid (LC-MS grade)

Methanol (HPLC grade)

Volumetric flasks, pipettes, and autosampler vials

2.2. Instrumentation:

HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis

detector.

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

2.3. Preparation of Standard Solutions:

Stock Solution (1 mg/mL): Accurately weigh 10 mg of Woodorien reference standard and

dissolve it in 10 mL of methanol in a volumetric flask.

Working Standards: Perform serial dilutions of the stock solution with the mobile phase to

prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

2.4. Sample Preparation:

Accurately weigh approximately 10 mg of the Woodorien drug substance.

Dissolve in methanol in a 10 mL volumetric flask.

Dilute an aliquot of this solution with the mobile phase to a final theoretical concentration

of 50 µg/mL.

2.5. HPLC Conditions:

Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid

Flow Rate: 1.0 mL/min

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b138773?utm_src=pdf-body
https://www.benchchem.com/product/b138773?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b138773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Column Temperature: 30 °C

Injection Volume: 10 µL

UV Detection Wavelength: 280 nm

Run Time: 10 minutes

2.6. Data Analysis:

Integrate the peak area of the Woodorien peak in the chromatograms.

Construct a linear calibration curve by plotting the peak area versus the concentration of

the working standards.

Determine the concentration of Woodorien in the sample by interpolating its peak area

from the calibration curve.

3. Data Presentation

Table 1: HPLC-UV Method Validation Parameters for Woodorien Quantification

Parameter Result Acceptance Criteria

Linearity (r²) 0.9998 ≥ 0.999

Range 1 - 100 µg/mL -

Accuracy (% Recovery) 99.2% - 101.5% 98.0% - 102.0%

Precision (% RSD)
Intra-day: ≤ 0.8%, Inter-day: ≤

1.2%
≤ 2.0%

Limit of Detection 0.2 µg/mL -

Limit of Quantitation 0.7 µg/mL -

Retention Time 4.5 ± 0.1 min Consistent

4. Experimental Workflow
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HPLC-UV workflow for Woodorien quantification.

Application Note 2: Quantification of Woodorien in
Human Plasma by LC-MS/MS
This highly sensitive and selective bioanalytical method is designed for the quantification of

Woodorien in human plasma, making it ideal for pharmacokinetic and toxicokinetic studies.
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1. Principle

Woodorien and an internal standard (IS) are extracted from human plasma via protein

precipitation. The compounds are then separated using reverse-phase liquid chromatography

and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM)

mode. The MRM transitions are specific precursor-to-product ion fragments for Woodorien and

the IS, ensuring high selectivity. Quantification is based on the ratio of the peak area of

Woodorien to that of the IS.

2. Experimental Protocol

2.1. Materials and Reagents:

Woodorien reference standard

Woodorien-d4 (deuterated internal standard)

Human plasma (K2-EDTA)

Acetonitrile with 0.1% Formic Acid (Precipitation Solvent)

Methanol, Ultrapure water, Formic acid (LC-MS grade)

2.2. Instrumentation:

LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer) with an electrospray

ionization (ESI) source.

UPLC/HPLC system.

C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

2.3. Preparation of Standard and QC Solutions:

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Woodorien and

Woodorien-d4 (IS) in DMSO.
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Working Standards: Serially dilute the Woodorien stock solution with 50% methanol to

prepare calibration standards in human plasma over the range of 0.1 ng/mL to 100 ng/mL.

QC Samples: Prepare quality control (QC) samples in human plasma at low, medium, and

high concentrations (e.g., 0.3, 30, and 80 ng/mL).

Internal Standard Spiking Solution: Dilute the IS stock solution in acetonitrile to a final

concentration of 10 ng/mL.

2.4. Sample Preparation (Protein Precipitation):

To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of the internal

standard spiking solution (Acetonitrile with 10 ng/mL Woodorien-d4).

Vortex for 1 minute to precipitate proteins.

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

Transfer 100 µL of the supernatant to an autosampler vial.

2.5. LC-MS/MS Conditions:

LC Conditions:

Mobile Phase A: Water with 0.1% Formic Acid

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

Gradient: 5% B to 95% B over 3 minutes, hold for 1 min, return to 5% B and re-

equilibrate.

Flow Rate: 0.4 mL/min

Column Temperature: 40 °C

Injection Volume: 5 µL

MS/MS Conditions (ESI+):
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Ion Source: Electrospray Ionization (ESI), Positive Mode

MRM Transitions:

Woodorien: Q1 350.2 -> Q3 180.1 (Quantifier), Q1 350.2 -> Q3 152.1 (Qualifier)

Woodorien-d4 (IS): Q1 354.2 -> Q3 184.1

Collision Energy & DP: Optimized for maximum signal for each transition.

2.6. Data Analysis:

Integrate the peak areas for Woodorien and the IS for each MRM transition.

Calculate the peak area ratio (Woodorien Area / IS Area).

Construct a weighted (1/x²) linear regression curve of the peak area ratio versus the

nominal concentration of the calibration standards.

Determine the concentration of Woodorien in QC and unknown samples from the

calibration curve.

3. Data Presentation

Table 2: LC-MS/MS Bioanalytical Method Validation Summary
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Parameter Result Acceptance Criteria

Linearity (r²) 0.9985 ≥ 0.99

Range (LLOQ-ULOQ) 0.1 - 100 ng/mL -

Accuracy (% Bias) Within ± 8.5% of nominal Within ± 15% (±20% at LLOQ)

Precision (% CV)
Intra-batch: ≤ 6.2%, Inter-

batch: ≤ 7.8%
≤ 15% (≤ 20% at LLOQ)

LLOQ 0.1 ng/mL S/N ≥ 10, Acc/Prec within limits

Matrix Effect 95% - 105% CV ≤ 15%

Recovery > 85% Consistent and reproducible

4. Experimental Workflow
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1. Sample Preparation

2. LC-MS/MS Analysis

3. Data Processing
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LC-MS/MS workflow for Woodorien in plasma.
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Woodorien Mechanism of Action: WDR-Kinase
Signaling Pathway
Woodorien is a potent inhibitor of the WDR-Kinase signaling cascade. This pathway is initiated

by growth factor binding to its receptor, leading to a phosphorylation cascade that ultimately

promotes cell proliferation. By inhibiting WDR-Kinase, Woodorien effectively blocks this pro-

proliferative signal.
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Inhibition of the WDR-Kinase pathway by Woodorien.
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[https://www.benchchem.com/product/b138773#analytical-methods-for-woodorien-
quantification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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